molecular formula C25H28N2O6 B15101760 3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one

3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one

Cat. No.: B15101760
M. Wt: 452.5 g/mol
InChI Key: RLRDPFQTJQIMGF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one is a complex organic compound belonging to the class of pyrrolin-2-ones. This compound is characterized by its unique structure, which includes a hydroxy group, a furan ring, a morpholine moiety, and a prop-2-enyloxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H28N2O6/c1-3-13-32-19-6-4-5-18(16-19)22-21(23(28)20-8-7-17(2)33-20)24(29)25(30)27(22)10-9-26-11-14-31-15-12-26/h3-8,16,22,29H,1,9-15H2,2H3

InChI Key

RLRDPFQTJQIMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC=C)CCN4CCOCC4)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic or heterocyclic aldehyde and ethanolamine in dioxane at room temperature . This method yields the desired compound in varying percentages, typically ranging from 25% to 78%.

Chemical Reactions Analysis

3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The furan ring and morpholine moiety can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and carbonyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The furan ring and morpholine moiety contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one include other pyrrolin-2-ones and furan derivatives. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. For example, 4-(3-{3-[Hydroxy(3-methoxyphenyl)methylene]-2-(5-methyl-2-furyl)-4,5-dioxo-1-pyrrolidinyl}propyl)morpholin-4-ium is a similar compound with distinct chemical properties due to the presence of different substituents .

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